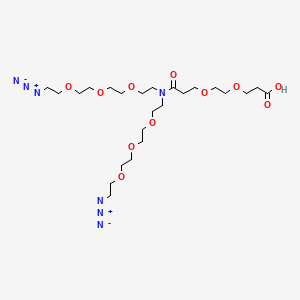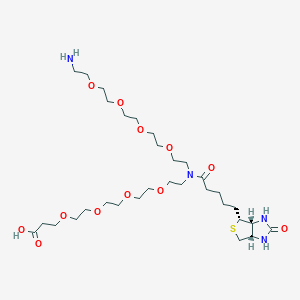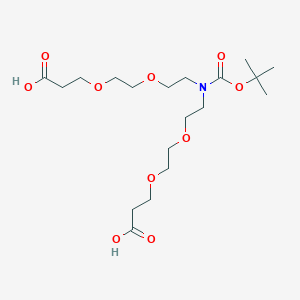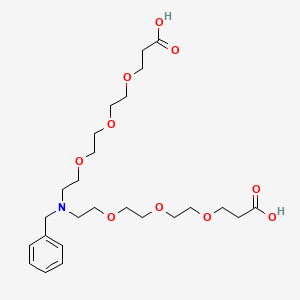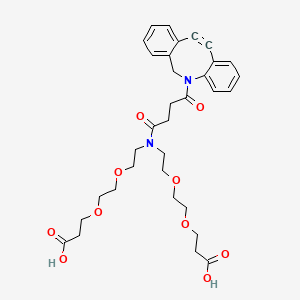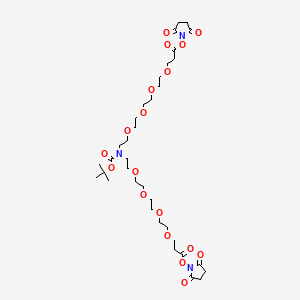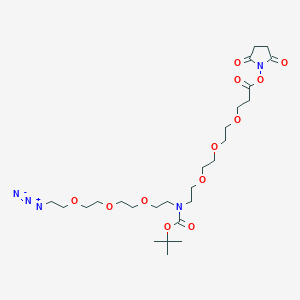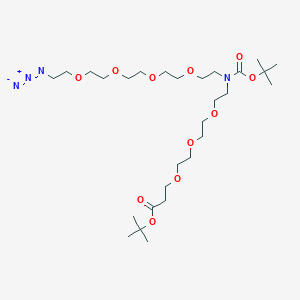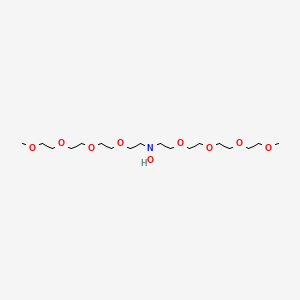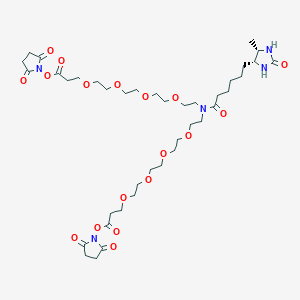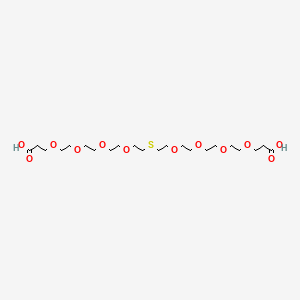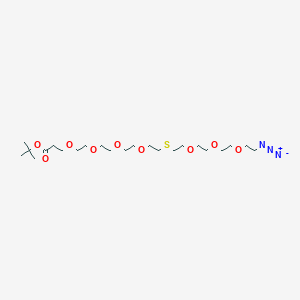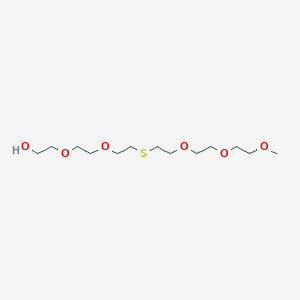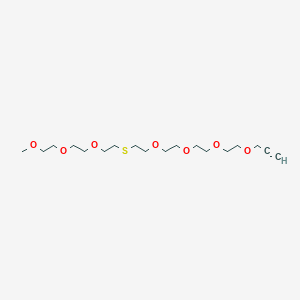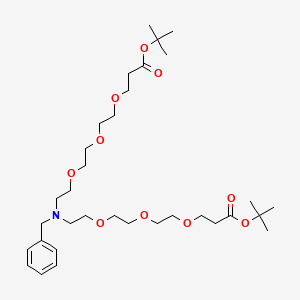
Benzyl-N-bis(PEG3-Boc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-N-bis(PEG3-Boc) is a polyethylene glycol (PEG) linker that contains a benzyl group and two PEG3-t-butyl ester groups. The benzyl group acts as a protecting group for the amine and can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-N-bis(PEG3-Boc) typically involves the reaction of benzylamine with PEG3-t-butyl ester under specific conditions. The benzyl group serves as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions .
Industrial Production Methods
Industrial production methods for Benzyl-N-bis(PEG3-Boc) involve large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in reagent grade for research purposes and is available in various quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl-N-bis(PEG3-Boc) undergoes several types of chemical reactions, including:
Hydrogenolysis: The benzyl group can be deprotected via hydrogenolysis.
Acidic Hydrolysis: The t-butyl ester groups can be removed under acidic conditions.
Common Reagents and Conditions
Hydrogenolysis: Commonly uses hydrogen gas and a palladium catalyst.
Acidic Hydrolysis: Typically involves the use of strong acids like hydrochloric acid.
Major Products Formed
Hydrogenolysis: Results in the removal of the benzyl protecting group, yielding the free amine.
Acidic Hydrolysis: Leads to the removal of the t-butyl ester groups, resulting in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Benzyl-N-bis(PEG3-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase water solubility.
Biology: Employed in the synthesis of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of PEGylated drugs to enhance their solubility and stability.
Industry: Applied in the production of various PEG-based materials and products
Mechanism of Action
The mechanism of action of Benzyl-N-bis(PEG3-Boc) involves its role as a PEG linker. The benzyl group acts as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl-N-bis(PEG3-Boc): Another PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras).
N-(t-butyl ester-PEG3)-N-bis(PEG3-Mal): A branched conjugation reagent with a terminal t-butyl group and a terminal pair of maleimide groups
Uniqueness
Benzyl-N-bis(PEG3-Boc) is unique due to its specific combination of benzyl and PEG3-t-butyl ester groups, which provide both hydrophilic properties and the ability to undergo specific deprotection reactions. This makes it particularly useful in applications requiring increased water solubility and controlled deprotection .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHNLSMJCAWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
